molecular formula C26H23F4N9O B8058394 Itacitinib CAS No. 1651228-00-0

Itacitinib

Katalognummer B8058394
CAS-Nummer: 1651228-00-0
Molekulargewicht: 553.5 g/mol
InChI-Schlüssel: KTBSXLIQKWEBRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Itacitinib, also known as INCB-039110, is an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1) with potential antineoplastic and immunomodulating activities . It has been used in trials studying the treatment of Melanoma, Carcinoma, Metastatic Cancer, Endometrial Cancer, and B-cell Malignancies .


Molecular Structure Analysis

The molecular formula of Itacitinib is C26H23F4N9O . The average molecular weight is 553.526 g/mol . The structure of Itacitinib includes a pyridine ring bearing a carboxylic acid group or a derivative thereof .


Physical And Chemical Properties Analysis

Itacitinib is a small molecule with a molecular weight of 553.5 g/mol . It has a chemical formula of C26H23F4N9O . The IUPAC name for Itacitinib is 2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile .

Wissenschaftliche Forschungsanwendungen

  • Anti-inflammatory Activity : Itacitinib has shown significant anti-inflammatory activity in preclinical disease models, supporting its potential use in clinical trials for select graft-versus-host disease (GvHD) patient populations (Covington et al., 2020).

  • Cardiac Safety : A clinical study evaluating the cardiac safety of Itacitinib in healthy participants indicated no clinically meaningful effects on cardiac conduction. This suggests its safety profile in terms of cardiac health (Gong et al., 2019).

  • Pharmacokinetics and Safety in Renal Impairment : Research on the pharmacokinetics and safety of Itacitinib in participants with varying degrees of renal impairment showed that it was well tolerated. No dose adjustment is recommended for patients with impaired renal function (Srinivas et al., 2020).

  • Drug-Drug Interaction Study : A study to evaluate the impact of strong CYP3A inhibitors or inducers on the pharmacokinetics of Itacitinib in healthy volunteers informed the design of phase 3 GVHD protocols, indicating the importance of considering such interactions (Barbour et al., 2019).

  • Combination Therapy for Advanced Solid Tumors : A study combining Itacitinib with nab‐Paclitaxel and Gemcitabine in patients with advanced solid tumors, including pancreatic cancer, showed an acceptable safety profile with clinical activity, supporting future studies of Itacitinib in combination regimens (Beatty et al., 2018).

  • Hepatic Impairment Effects : Another study investigated the effect of hepatic impairment on Itacitinib pharmacokinetics. Participants with moderate to severe hepatic impairment showed increased drug exposure, which is an important consideration for dosing recommendations (Barbour et al., 2021).

  • Population Pharmacokinetic Analysis : This analysis identified predictors of Itacitinib exposure, helping to optimize dosing regimens in different patient populations, especially those receiving CYP3A4 inhibitors (Barbour et al., 2019).

  • Preventing Cytokine Release Syndrome in CAR-T-cell Therapy : Itacitinib showed potential as a prophylactic agent for preventing cytokine release syndrome induced by CAR T-cell therapy, without impairing the anti-tumor activity of the CAR-T cells (Huarte et al., 2019).

Wirkmechanismus

Itacitinib works by selectively inhibiting JAK1. This inhibition blocks the phosphorylation of signal transducer and activator of transcription (STAT) proteins and the production of proinflammatory factors induced by other cytokines, including interleukin-23 (IL-23) and interleukin-6 (IL-6) .

Safety and Hazards

Itacitinib is associated with certain safety concerns and potential hazards. For example, it is very toxic if swallowed, irritating to the skin, and poses a risk of serious damage to the eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to an unborn child .

Zukünftige Richtungen

Itacitinib has shown promise in clinical trials for the treatment of various conditions. For example, it has been used in trials studying the treatment of Melanoma, Carcinoma, Metastatic Cancer, Endometrial Cancer, and B-cell Malignancies . It has also been studied for its potential as a prophylactic agent for the prevention of CAR T cell–induced CRS . Future research will likely continue to explore the potential applications of Itacitinib in various therapeutic contexts .

Eigenschaften

IUPAC Name

2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBSXLIQKWEBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F4N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Itacitinib

CAS RN

1334298-90-6, 1651228-00-0
Record name Itacitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334298906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INCB39110
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651228000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Itacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ITACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19J3781LPM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Itacitinib
Reactant of Route 2
Reactant of Route 2
Itacitinib
Reactant of Route 3
Itacitinib
Reactant of Route 4
Reactant of Route 4
Itacitinib
Reactant of Route 5
Reactant of Route 5
Itacitinib
Reactant of Route 6
Reactant of Route 6
Itacitinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.